N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(5-(p-tolyl)isoxazol-3-yl)acetamide
CAS No.: 952976-43-1
Cat. No.: VC7020470
Molecular Formula: C16H16N4O2S2
Molecular Weight: 360.45
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 952976-43-1 |
|---|---|
| Molecular Formula | C16H16N4O2S2 |
| Molecular Weight | 360.45 |
| IUPAC Name | N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[5-(4-methylphenyl)-1,2-oxazol-3-yl]acetamide |
| Standard InChI | InChI=1S/C16H16N4O2S2/c1-3-23-16-19-18-15(24-16)17-14(21)9-12-8-13(22-20-12)11-6-4-10(2)5-7-11/h4-8H,3,9H2,1-2H3,(H,17,18,21) |
| Standard InChI Key | QTZPWKUWAXDVFQ-UHFFFAOYSA-N |
| SMILES | CCSC1=NN=C(S1)NC(=O)CC2=NOC(=C2)C3=CC=C(C=C3)C |
Introduction
The compound N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(5-(p-tolyl)isoxazol-3-yl)acetamide is a complex organic molecule that combines elements of thiadiazole and isoxazole rings with an acetamide linkage. This compound is of interest due to its potential biological activities, such as anti-inflammatory or anticancer properties, which are common among thiadiazole and isoxazole derivatives.
Thiadiazoles
Thiadiazoles are a class of heterocyclic compounds known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. They are often used as building blocks in the synthesis of pharmaceuticals due to their stability and ease of modification.
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Synthesis: Thiadiazoles can be synthesized through various methods, including the reaction of hydrazine derivatives with appropriate electrophiles .
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Biological Activity: Thiadiazoles have shown promise as inhibitors of enzymes involved in inflammation, such as 5-lipoxygenase .
Isoxazoles
Isoxazoles are another class of heterocyclic compounds with significant biological activities. They are known for their role in the synthesis of natural products and pharmaceuticals.
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Synthesis: Isoxazoles can be synthesized via the cycloaddition of nitrile oxides to alkenes or alkynes .
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Biological Activity: Isoxazoles have been explored for their anticancer and anti-inflammatory properties .
Potential Applications of N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(5-(p-tolyl)isoxazol-3-yl)acetamide
Given the biological activities associated with thiadiazoles and isoxazoles, N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(5-(p-tolyl)isoxazol-3-yl)acetamide may exhibit similar properties. Potential applications could include:
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Anti-inflammatory Activity: Thiadiazole derivatives have shown potential as anti-inflammatory agents, which could be enhanced by the presence of an isoxazole moiety .
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Anticancer Activity: The combination of thiadiazole and isoxazole rings might contribute to anticancer properties, as both rings are found in compounds with cytotoxic effects .
Spectroscopic Analysis
Spectroscopic methods such as NMR and LC-MS would be used to confirm the structure and purity of the compound.
| Spectroscopic Method | Expected Data |
|---|---|
| 1H NMR | Signals for ethyl group, p-tolyl ring, and isoxazole protons. |
| 13C NMR | Signals for carbons in the thiadiazole, isoxazole, and acetamide groups. |
| LC-MS | Molecular ion corresponding to the compound's molecular weight. |
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